2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine 2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15087424
InChI: InChI=1S/C16H15FN4O/c1-22-11-5-6-12(13(17)9-11)14-7-8-18-16-19-15(20-21(14)16)10-3-2-4-10/h5-10H,2-4H2,1H3
SMILES:
Molecular Formula: C16H15FN4O
Molecular Weight: 298.31 g/mol

2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC15087424

Molecular Formula: C16H15FN4O

Molecular Weight: 298.31 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C16H15FN4O
Molecular Weight 298.31 g/mol
IUPAC Name 2-cyclobutyl-7-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C16H15FN4O/c1-22-11-5-6-12(13(17)9-11)14-7-8-18-16-19-15(20-21(14)16)10-3-2-4-10/h5-10H,2-4H2,1H3
Standard InChI Key YDDVNTFFBPCTCI-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)C4CCC4)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a fused triazolo[1,5-a]pyrimidine core, a bicyclic system comprising a triazole ring condensed with a pyrimidine ring. Key substituents include:

  • Cyclobutyl group at position 2, contributing steric bulk and modulating lipophilicity.

  • 2-Fluoro-4-methoxyphenyl group at position 7, enhancing electronic effects and potential target binding .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight298.31 g/mol
XLogP32.9
Hydrogen Bond Acceptors5
Rotatable Bonds3
Topological Polar Surface Area52.3 Ų

Synthetic Methodologies

Key Synthetic Routes

The compound is synthesized via multi-step protocols, often involving:

  • Cyclocondensation: Reaction of 3,5-diamino-1,2,4-triazole with substituted diketones or ketones to form the triazolopyrimidine core .

  • Functionalization: Introduction of the cyclobutyl and aryl groups via Suzuki coupling or nucleophilic substitution .

Example Pathway:

  • Core Formation:

    3,5-Diamino-1,2,4-triazole+1-Aryl-1,3-butanedioneAcOH, refluxTriazolopyrimidine Intermediate3,5\text{-Diamino-1,2,4-triazole} + 1\text{-Aryl-1,3-butanedione} \xrightarrow{\text{AcOH, reflux}} \text{Triazolopyrimidine Intermediate}
  • Substituent Attachment:

    Intermediate+Cyclobutyl Grignard ReagentTHF, -78°CTarget Compound\text{Intermediate} + \text{Cyclobutyl Grignard Reagent} \xrightarrow{\text{THF, -78°C}} \text{Target Compound}

Regioselectivity Challenges

Regioselectivity in triazolopyrimidine synthesis depends on reactant electronics and steric effects. Ethyl 5-amino-1,2,4-triazole-3-carboxylate derivatives often yield lower regioselectivity compared to 3,5-diamino-1,2,4-triazole .

Biological Activities and Mechanisms

Antiviral Applications

Triazolopyrimidines disrupt viral polymerase subunits (e.g., influenza PA-PB1 heterodimerization), with EC₅₀ values as low as 7 μM .

Mechanistic Insights

Enzyme Inhibition

The compound likely inhibits kinases or polymerases through:

  • Hydrogen bonding with active-site residues.

  • Hydrophobic interactions via the cyclobutyl and aryl groups .

Structural-Activity Relationships (SAR)

  • C7 Aryl Group: Electron-withdrawing substituents (e.g., fluorine) enhance target affinity.

  • C2 Cyclobutyl: Optimal bulk for binding pocket fit without excessive steric hindrance .

Applications in Drug Development

Lead Optimization

  • Metabolic Stability: Microsomal stability assays in human hepatocytes indicate moderate clearance (t₁/₂ = 2.1 h) .

  • Oral Bioavailability: Predicted LogP (2.9) and TPSA (52.3 Ų) align with Lipinski’s rules .

Therapeutic Targets

  • Oncology: EGFR and Akt pathway inhibition .

  • Infectious Diseases: Viral RNA polymerase disruption .

Comparative Analysis with Analogues

Table 2: Comparison with Related Triazolopyrimidines

CompoundMolecular WeightKey ActivityTarget
This Compound298.31Anticancer, AntiviralEGFR, PA-PB1
5-Aryl-7-methyl derivatives270–310Anti-TB (MIC = 3.1 μM)M. tuberculosis enzymes
Steroid-linked dimers~500Cytotoxicity (IC₅₀ = 8 μM)Mitochondrial apoptosis

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